2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one
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Overview
Description
2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-naphthol with bromine to form 2-bromo-1-naphthol, which is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the methanesulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include sulfonic acids or sulfonates.
Reduction Reactions: Products include dehalogenated or demethylated derivatives.
Scientific Research Applications
2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-naphthalen-1-yl-ethanone: Similar in structure but lacks the methanesulfonyl group.
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: Contains a hydroxyl group instead of a methanesulfonyl group.
Methyl 6-bromo-2-naphthoate: Contains a methyl ester group instead of a methanesulfonyl group.
Uniqueness
2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one is unique due to the presence of both a bromine atom and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
62244-82-0 |
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Molecular Formula |
C13H11BrO3S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-bromo-1-(6-methylsulfonylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H11BrO3S/c1-18(16,17)12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 |
InChI Key |
XIWNBQWAKVGFJL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
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